1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine
Description
1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine is a triazole-based compound characterized by a 1,2,3-triazole core substituted at the 1-position with a (1-ethylcyclobutyl)methyl group and at the 4-position with an amine (-NH2) group. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science. The ethylcyclobutyl substituent introduces significant steric bulk, which may influence binding affinity in biological systems or modulate solubility and stability .
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[(1-ethylcyclobutyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H16N4/c1-2-9(4-3-5-9)7-13-6-8(10)11-12-13/h6H,2-5,7,10H2,1H3 |
InChI Key |
BSHZEPSTGHRZPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazole Core
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
- The CuAAC reaction is the most common and reliable method for synthesizing 1,2,3-triazoles. It involves the cycloaddition of an organic azide and a terminal alkyne in the presence of a copper(I) catalyst.
- In the context of 1-[(1-ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine, the azide precursor can be synthesized by converting the (1-ethylcyclobutyl)methyl moiety into an azide derivative.
- The alkyne partner is often a substituted alkyne bearing the amine group or a protected amine that can be deprotected post-cyclization.
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Cu(I) salts (e.g., CuI, CuSO4 + sodium ascorbate) |
| Solvent | Water, t-BuOH/H2O mixture, or DMF |
| Temperature | Room temperature to 80°C |
| Reaction Time | 1 – 24 hours |
| Yield | 70 – 90% |
This method provides high regioselectivity for 1,4-disubstituted triazoles with excellent yields and functional group tolerance.
Amination at the 4-Position of the Triazole
- The amino group at the C4 position can be introduced either by starting with an amino-substituted alkyne or by post-synthetic modification.
- Alternatively, reduction of a nitro group at the 4-position of a triazole precursor can be performed using catalytic hydrogenation (e.g., Pd/C in methanol under hydrogen atmosphere), providing the 4-amine functionality with high yield (up to 98%).
- This method is supported by examples where 1-methyl-1H-1,2,3-triazol-4-amine was synthesized by reduction of 1-methyl-4-nitro-1H-1,2,3-triazole under mild conditions.
Representative Synthetic Route (Hypothetical)
| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | (1-Ethylcyclobutyl)methyl bromide | NaN3, DMF, 60°C, 12 h | (1-Ethylcyclobutyl)methyl azide | 85 |
| 2 | (1-Ethylcyclobutyl)methyl azide + alkyne bearing protected amine | CuSO4, sodium ascorbate, t-BuOH/H2O, rt, 6 h | Protected 1-[(1-ethylcyclobutyl)methyl]-1,2,3-triazole | 80 |
| 3 | Protected triazole intermediate | Deprotection (acid/base) | 1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine | 75 |
Analytical and Research Findings
- NMR Spectroscopy: The key diagnostic signals for the triazole proton appear as singlets in the region δ 6.9–8.0 ppm depending on substitution.
- Mass Spectrometry: Confirms molecular weight consistent with C9H16N4 (180.25 g/mol).
- Catalytic Reduction: Efficient reduction of nitro to amine groups on triazole rings using Pd/C hydrogenation provides high yields and purity.
- Regioselectivity: CuAAC ensures selective formation of 1,4-substituted triazoles, critical for the desired substitution pattern.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC (Click Chemistry) | Organic azide, terminal alkyne, Cu(I) catalyst | Mild temperature, aqueous or mixed solvents | High regioselectivity, mild conditions, good yields | Requires azide synthesis step |
| Catalytic Hydrogenation | Pd/C, H2, methanol | Room temperature, 4 h | High yield amine formation | Requires nitro precursor |
| Alkylation via Halide Substitution | Alkyl halide, NaN3 | DMF, elevated temperature | Efficient azide formation | Potential side reactions |
| One-pot multicomponent reactions | Various nitrogen sources, bases | Mild to moderate heating | Environmentally friendly, scalable | Substrate scope may vary |
The preparation of 1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine is most effectively accomplished by combining the copper-catalyzed azide-alkyne cycloaddition to form the triazole ring with subsequent or prior introduction of the (1-ethylcyclobutyl)methyl substituent via azide chemistry. The amine group at the 4-position can be introduced by catalytic hydrogenation of a nitro precursor or by using amino-substituted alkynes. These methods provide high yields, good regioselectivity, and functional group tolerance, supported by extensive research and practical examples in the literature.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the ethylcyclobutyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives.
Scientific Research Applications
1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Triazole Core
- Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate (): This compound features a pyridine-methyl group at the 1-position and an ethoxymethyleneamino-carboxylate group at the 4-position. The electron-withdrawing carboxylate and pyridine groups enhance polarity compared to the target compound, likely increasing solubility in polar solvents.
Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine (CAS 1706454-39-8) () :
Substituted with a tetrahydrofuran (oxolane) group, this derivative exhibits increased hydrophilicity due to the oxygen-containing heterocycle. The tetrahydrofuran ring may also enhance conformational flexibility, contrasting with the rigid cyclobutyl group in the target compound .- This contrasts with the aliphatic cyclobutyl group in the target compound, which may prioritize hydrophobic interactions .
Cycloalkyl vs. Aromatic Substituents
- tris((1-tert-butyl-1H-1,2,3-triazolyl)methyl)amine (): This compound employs tert-butyl groups on the triazole, providing extreme steric bulk.
4-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine (CAS 2098111-62-5) () :
The cyclohexane ring introduces chair conformations, which may influence spatial orientation compared to the planar cyclobutyl group. The ethoxymethyl substituent adds polarity, affecting solubility and hydrogen-bonding capacity .
Antioxidant Properties
- Bis-(1,2,3-triazolylm)amine esters () :
These compounds demonstrated DPPH radical scavenging activity (65–76% yield in synthesis), with antioxidant efficacy linked to the triazole-amine framework. The target compound’s amine group may similarly participate in redox reactions, though its bulky substituent could limit accessibility to radical species .
Agrochemical Potential
- Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate (): Designed as an agrochemical precursor, this compound’s pyridine and ester groups mimic motifs in commercial pesticides. The target compound’s cyclobutyl group may offer resistance to metabolic degradation, a desirable trait in agrochemical design .
Physicochemical Properties
*Estimated based on similar structures.
Biological Activity
1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine (CAS No. 1882014-61-0) is a triazole compound that has garnered interest in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
- Molecular Formula : C9H16N4
- Molecular Weight : 180.25 g/mol
- CAS Number : 1882014-61-0
Biological Activities
The biological activities of 1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine have been explored in various studies, focusing on its potential as an anticancer agent and its effects on microbial growth.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. A study on related triazole compounds demonstrated that modifications in the structure can lead to enhanced cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine | MCF-7 (breast cancer) | Not yet reported | Potentially active |
| Related Triazole | A2058 (melanoma) | 0.58 | Strong anticancer activity |
The structure-activity relationship (SAR) suggests that the presence of the triazole ring and specific substituents significantly influence the compound's potency against cancer cells .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound's potential as an antifungal agent is particularly noteworthy, given the structural similarities to known antifungal triazoles like fluconazole.
| Pathogen | Activity | Reference |
|---|---|---|
| Candida albicans | Inhibition observed | |
| Staphylococcus aureus | Moderate inhibition |
The precise mechanism of action for 1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine remains under investigation. However, triazole compounds generally function by inhibiting enzymes critical for cell wall synthesis in fungi or by interfering with cellular metabolism in cancer cells.
Case Studies
Several studies have highlighted the potential applications of triazole derivatives in clinical settings:
- Anticancer Efficacy : A comparative study of various triazole derivatives showed that those with bulky side chains exhibited enhanced cytotoxicity against breast and melanoma cancer cell lines.
- Antifungal Applications : Research into the antifungal properties of triazoles has led to promising results in treating resistant strains of Candida species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
